2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide typically involves multiple steps. One common method includes the reaction of 6-bromo-2-methylquinoline with a suitable sulfanylacetohydrazide precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide can be compared with similar compounds such as:
2-(6-Bromo-2-methylquinolin-4-yl)sulfanylacetonitrile: This compound has a similar structure but differs in the functional group attached to the sulfur atom.
6-Bromo-2-methylquinolin-4-ol: This compound shares the quinoline core but has different substituents, leading to different chemical and biological properties.
Properties
CAS No. |
840495-94-5 |
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Molecular Formula |
C12H12BrN3OS |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C12H12BrN3OS/c1-7-4-11(18-6-12(17)16-14)9-5-8(13)2-3-10(9)15-7/h2-5H,6,14H2,1H3,(H,16,17) |
InChI Key |
IQGKJOGMRGACFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)NN |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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